3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid
Description
3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid (molecular formula: C₁₃H₁₀FNO₄S; molecular weight: 295.29 g/mol) is a sulfonamide derivative featuring a benzoic acid backbone substituted at the 3-position with a 4-fluorophenylsulfonylamino group . This compound is cataloged under MDL number MFCD07324173 and is typically available at ≥95% purity for research applications . Sulfonamide derivatives are widely studied for their pharmacological properties, including enzyme inhibition and antimicrobial activity .
Properties
IUPAC Name |
3-[(4-fluorophenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4S/c14-10-4-6-12(7-5-10)20(18,19)15-11-3-1-2-9(8-11)13(16)17/h1-8,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRNDEPUAOBYQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-aminobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while substitution of the fluorine atom can result in various substituted phenyl derivatives .
Scientific Research Applications
3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the fluorophenyl group can enhance the binding affinity and specificity of the compound for its target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 2-{[(4-Fluorophenyl)sulfonyl]amino}benzoic Acid
Molecular Formula: C₁₃H₁₀FNO₄S Molecular Weight: 295.29 g/mol Key Differences:
- The sulfonamide group is attached at the 2-position of the benzoic acid ring instead of the 3-position .
- Implications: Altered spatial arrangement may reduce hydrogen-bonding efficiency with target enzymes compared to the 3-isomer. Solubility differences due to variations in crystal packing, as observed in related compounds (e.g., 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid forms dimers via O–H···O interactions) .
Substituent Variants
3-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid
Molecular Formula: C₁₄H₁₃NO₄S (inferred) Molecular Weight: ~291.32 g/mol (similar to 4-{[(4-methylphenyl)amino]sulfonyl}benzoic acid) . Key Differences:
- Replacement of the 4-fluorophenyl group with a 4-methylphenyl group.
- Reduced acidity compared to the fluorine-substituted analog, as methyl is electron-donating .
3-[(4-Chlorophenyl)sulfamoyl]benzoic Acid
Molecular Formula: C₁₃H₁₀ClNO₄S Molecular Weight: 329.73 g/mol . Key Differences:
- Chlorine replaces fluorine at the para position.
- Implications :
Complex Derivatives
2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid (Sulpiride Impurity 21)
Molecular Formula: C₁₃H₉ClFNO₄S Molecular Weight: 329.73 g/mol . Key Differences:
- Additional chlorine substituent at the 2-position of the benzoic acid ring.
- Implications: Increased steric hindrance may reduce interaction with flat binding pockets (e.g., enzyme active sites).
PF-05105679 (Pharmaceutical Derivative)
Structure: Incorporates a 4-fluorophenyl group and benzoic acid moiety within a larger quinoline-based structure . Key Differences:
- Extended molecular framework with additional pharmacophoric elements.
- Implications: Demonstrates TRP channel antagonism, highlighting the utility of 3-{[(4-fluorophenyl)sulfonyl]amino}benzoic acid as a building block in drug design .
Biological Activity
3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid is a sulfonamide derivative with significant potential in biological research and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with a sulfonamide group, characterized by the following molecular formula:
- Molecular Formula : C13H12FNO4S
- Molecular Weight : Approximately 297.30 g/mol
This structure allows it to interact with various biological targets, including enzymes and receptors, which is crucial for its biological activity.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. Additionally, the fluorophenyl group enhances binding affinity and specificity towards these targets .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit varying degrees of antimicrobial activity:
- Antibacterial Activity : Studies have shown that similar sulfonamide compounds demonstrate significant antibacterial effects against various strains of bacteria. For instance, certain derivatives have been effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL .
- Antifungal Activity : The compound has also been evaluated for antifungal properties. In vitro studies revealed that it could inhibit fungal growth, particularly against Candida albicans, with some derivatives showing MIC values as low as 0.1 µg/mL .
Enzyme Inhibition Studies
The sulfonamide's mechanism as an enzyme inhibitor has been extensively studied. It has been shown to inhibit key enzymes involved in bacterial metabolism, such as dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), which are crucial for folate synthesis in bacteria .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Antimicrobial Efficacy :
- Mechanistic Insights :
- In Vivo Studies :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
